molecular formula C8H3FN2S B15331320 7-Fluorobenzo[d]thiazole-2-carbonitrile

7-Fluorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B15331320
M. Wt: 178.19 g/mol
InChI Key: GKOFZULFHUUVAO-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic organic compound featuring a benzothiazole ring substituted with a fluorine atom at the 7th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A common method employs palladium-catalyzed and copper-assisted C-H functionalization followed by intramolecular C-S bond formation. This reaction is carried out in the presence of air and an inorganic additive such as potassium iodide (KI), yielding the desired product in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzothiazoles .

Scientific Research Applications

7-Fluorobenzo[d]thiazole-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[d]thiazole-2-carbonitrile largely depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the fluorine atom and cyano group can enhance the compound’s binding affinity and selectivity towards these targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the fluorine and cyano substitutions.

    2-Cyanobenzothiazole: Similar structure but lacks the fluorine atom.

    7-Fluorobenzothiazole: Similar structure but lacks the cyano group.

Uniqueness: 7-Fluorobenzo[d]thiazole-2-carbonitrile is unique due to the combined presence of the fluorine atom and cyano group, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H3FN2S

Molecular Weight

178.19 g/mol

IUPAC Name

7-fluoro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3FN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H

InChI Key

GKOFZULFHUUVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)C#N

Origin of Product

United States

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